molecular formula C16H15N3O B13872314 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B13872314
M. Wt: 265.31 g/mol
InChI Key: KMGFTCFWRIFERG-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an aniline moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester, followed by cyclization to form the pyrazole ring The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]aniline.

    Reduction: Formation of 4-[3-(4-aminophenyl)-1H-pyrazol-5-yl]aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]aniline
  • 4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]aniline
  • 4-[3-(4-methylphenyl)-1H-pyrazol-5-yl]aniline

Uniqueness

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline

InChI

InChI=1S/C16H15N3O/c1-20-14-8-4-12(5-9-14)16-10-15(18-19-16)11-2-6-13(17)7-3-11/h2-10H,17H2,1H3,(H,18,19)

InChI Key

KMGFTCFWRIFERG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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